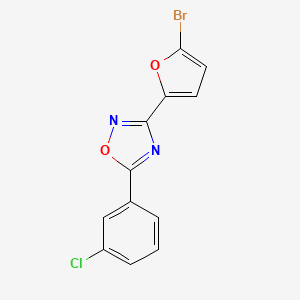![molecular formula C21H24ClNO6 B4302283 ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate](/img/structure/B4302283.png)
ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate
Descripción general
Descripción
Ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate, also known as CTB, is a chemical compound that has been widely used in scientific research due to its unique properties. CTB is a synthetic compound that is derived from the natural compound, trimethoxybenzoic acid.
Mecanismo De Acción
The mechanism of action of ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate is not fully understood. However, it has been suggested that ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate may act as a protein kinase inhibitor, which can lead to the induction of apoptosis in cancer cells. ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate has also been shown to modulate the activity of ion channels, which may be responsible for its neurobiological effects.
Biochemical and Physiological Effects:
ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate can induce apoptosis in cancer cells by inhibiting protein kinases. ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate has also been shown to modulate the activity of ion channels, which can affect neuronal excitability and synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate has several advantages for lab experiments, including its ability to act as a retrograde tracer in neuroscience research and its potential as an anticancer agent. However, ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate. One potential direction is to investigate the mechanism of action of ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate in more detail to better understand its potential as an anticancer agent. Another direction is to explore the potential of ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate as a tool for studying ion channel function in the nervous system. Additionally, further research is needed to determine the optimal conditions for using ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate as a retrograde tracer in neuroscience research.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate has been used in various scientific research applications, including neuroscience, pharmacology, and cancer research. In neuroscience, ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate has been used as a retrograde tracer to study neural pathways and connections. In pharmacology, ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate has been used as a tool to study the mechanism of action of various drugs. In cancer research, ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate has been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO6/c1-5-29-19(24)12-16(14-8-6-7-9-15(14)22)23-21(25)13-10-17(26-2)20(28-4)18(11-13)27-3/h6-11,16H,5,12H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLBFUSRNMZFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B4302200.png)
![N-(4-chlorophenyl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B4302208.png)
![P,P,P-triphenyl-N-[3-(trifluoromethyl)phenyl]phosphine imide](/img/structure/B4302211.png)
![octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate](/img/structure/B4302219.png)



![5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenyl thiophene-2-carboxylate](/img/structure/B4302259.png)
![octahydro-2H-quinolizin-1-ylmethyl [(4-chloro-2-fluorophenoxy)sulfonyl]carbamate](/img/structure/B4302278.png)
![3-(4-methoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B4302284.png)
![3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-(4-ethoxy-3-methoxyphenyl)propanoic acid](/img/structure/B4302286.png)

![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4302291.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B4302294.png)